

CAS number and molecular formula for 6-Iodoquinolin-4-ol.

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Compound of Interest

Compound Name: **6-Iodoquinolin-4-ol**

Cat. No.: **B3022007**

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An In-depth Technical Guide to **6-Iodoquinolin-4-ol**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The quinolin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities. These compounds have found applications as antibacterial, antiviral, and anticancer agents, making them a focal point of extensive research in medicinal chemistry and drug development.[\[1\]](#) Within this important class of molecules, **6-Iodoquinolin-4-ol** emerges as a particularly valuable building block and a potential pharmacophore in its own right.

This technical guide provides a comprehensive overview of **6-Iodoquinolin-4-ol** for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, synthesis, analytical characterization, and its burgeoning applications in the quest for next-generation therapeutics. The strategic placement of the iodine atom at the 6-position not only influences the molecule's electronic and lipophilic properties but also serves as a versatile handle for further chemical modifications, opening up avenues for the creation of diverse molecular libraries.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of **6-Iodoquinolin-4-ol** are fundamental for its use in research and development. The compound is also known by

its tautomeric name, 6-iodo-1H-quinolin-4-one.[2]

Table 1: Chemical Identifiers for **6-Iodoquinolin-4-ol**

| Identifier | Value | Source |
|-------------------|--|-----------|
| CAS Number | 342617-07-6 | [2] |
| Molecular Formula | C ₉ H ₆ INO | [2][3][4] |
| IUPAC Name | 6-iodo-1H-quinolin-4-one | [2] |
| Synonyms | 6-iodoquinolin-4-ol, 4-Hydroxy-6-iodoquinoline, 6-IODO-4-OXO-QUINOLINE | [2] |

Table 2: Computed Physicochemical Properties of **6-Iodoquinolin-4-ol**

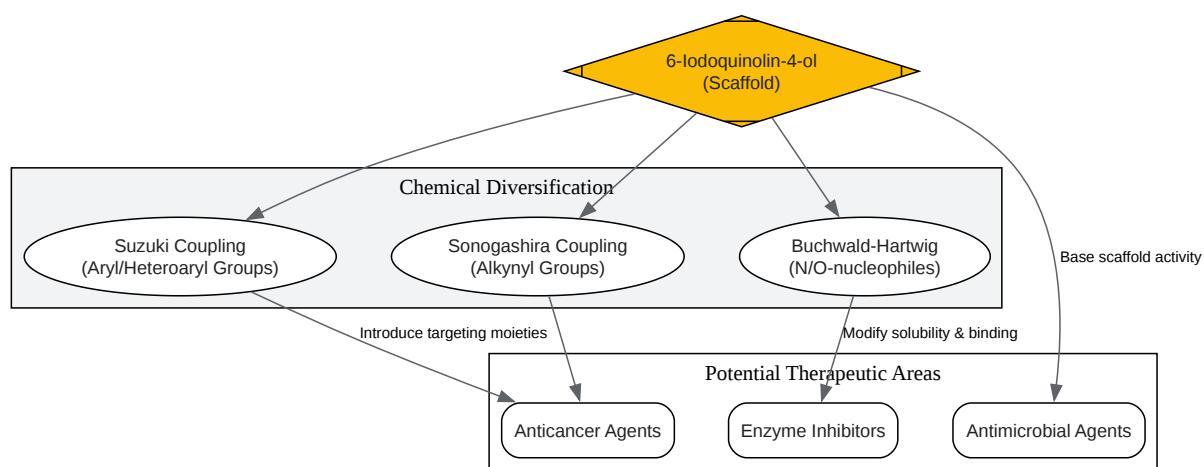
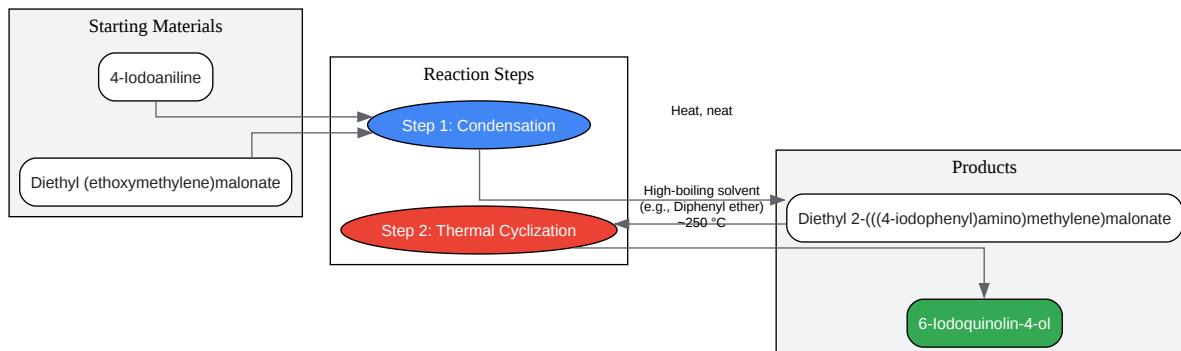
| Property | Value | Source |
|------------------------------|--------------|--------|
| Molecular Weight | 271.05 g/mol | [2][3] |
| Monoisotopic Mass | 270.94941 Da | [2] |
| XLogP3 | 1.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |

Synthesis of 6-Iodoquinolin-4-ol

The synthesis of the quinolin-4-one core can be achieved through several established methods, with the Gould-Jacobs reaction being a classic and versatile approach.[1] This methodology typically involves the reaction of an aniline with a malonic acid derivative, followed by a thermal cyclization. For **6-Iodoquinolin-4-ol**, a plausible and efficient synthetic route

starts from 4-iodoaniline. The following protocol is adapted from established procedures for analogous bromo-substituted quinolinones.[5][6]

Synthetic Workflow Diagram



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